molecular formula C27H29N3O7 B1587374 (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid CAS No. 7390-78-5

(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1587374
CAS No.: 7390-78-5
M. Wt: 507.5 g/mol
InChI Key: RMRFSFXLFWWAJZ-UHFFFAOYSA-N
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Description

The compound (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a tripeptide consisting of three tyrosine residues. It is known for its potential biological activities, including its role as an antihypertensive peptide. This compound inhibits the angiotensin I-converting enzyme, making it a subject of interest in the study of high blood pressure .

Scientific Research Applications

(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

H-TYR-TYR-TYR-OH: plays a crucial role in biochemical reactions, particularly in the inhibition of angiotensin I-converting enzyme (ACE). This enzyme is involved in the regulation of blood pressure, and the inhibition by H-TYR-TYR-TYR-OH can lead to antihypertensive effects . The compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interaction is characterized by a high degree of specificity and affinity, making H-TYR-TYR-TYR-OH a valuable tool in the study of ACE inhibition and its physiological implications .

Cellular Effects

The effects of H-TYR-TYR-TYR-OH on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, H-TYR-TYR-TYR-OH can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, the compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular functions and overall cell health .

Molecular Mechanism

At the molecular level, H-TYR-TYR-TYR-OH exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of ACE, as mentioned earlier. This inhibition occurs through the binding of H-TYR-TYR-TYR-OH to the active site of the enzyme, blocking its catalytic activity . Furthermore, the compound can interact with other biomolecules, such as receptors and transporters, influencing their function and activity. These interactions can lead to changes in cellular signaling and metabolic pathways, ultimately affecting cellular behavior and physiology .

Temporal Effects in Laboratory Settings

The stability and degradation of H-TYR-TYR-TYR-OH in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of H-TYR-TYR-TYR-OH on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to H-TYR-TYR-TYR-OH can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of considering temporal factors in experimental design .

Dosage Effects in Animal Models

The effects of H-TYR-TYR-TYR-OH vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the reduction of blood pressure in hypertensive rats . At higher doses, H-TYR-TYR-TYR-OH can induce toxic or adverse effects, including alterations in liver and kidney function . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

H-TYR-TYR-TYR-OH: is involved in several metabolic pathways, primarily related to tyrosine metabolism. The compound can be metabolized by enzymes such as tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase, leading to the production of various metabolites . These metabolic pathways play a crucial role in maintaining cellular homeostasis and regulating metabolic flux. Additionally, H-TYR-TYR-TYR-OH can influence the levels of other metabolites, further highlighting its significance in cellular metabolism .

Transport and Distribution

The transport and distribution of H-TYR-TYR-TYR-OH within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . The distribution of H-TYR-TYR-TYR-OH can also be influenced by factors such as tissue permeability and blood flow, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of H-TYR-TYR-TYR-OH is an important determinant of its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can influence the interactions of H-TYR-TYR-TYR-OH with other biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of H-TYR-TYR-TYR-OH is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is through fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

    Thioesterification: Another method involves the direct thioesterification of a fully protected peptide acid using carbodiimide.

Industrial Production Methods: Industrial production of this compound typically follows the SPPS method due to its efficiency and scalability. The process involves automated peptide synthesizers that can handle large-scale production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, especially involving the hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products:

Properties

IUPAC Name

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O7/c28-22(13-16-1-7-19(31)8-2-16)25(34)29-23(14-17-3-9-20(32)10-4-17)26(35)30-24(27(36)37)15-18-5-11-21(33)12-6-18/h1-12,22-24,31-33H,13-15,28H2,(H,29,34)(H,30,35)(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRFSFXLFWWAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404802
Record name Tyr-Tyr-Tyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7390-78-5
Record name Tyr-Tyr-Tyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 3
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 4
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 5
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 6
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid

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